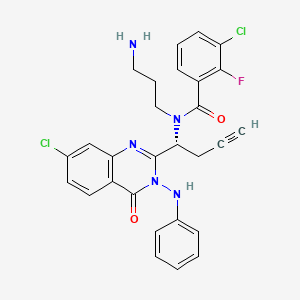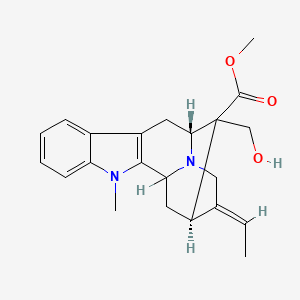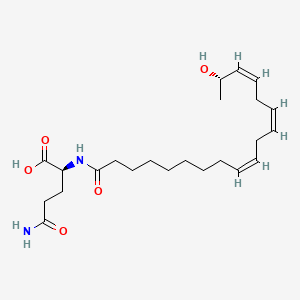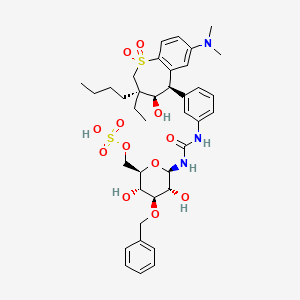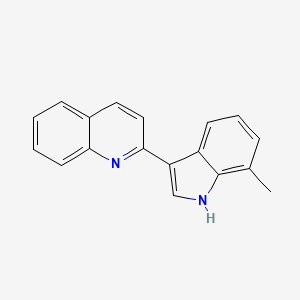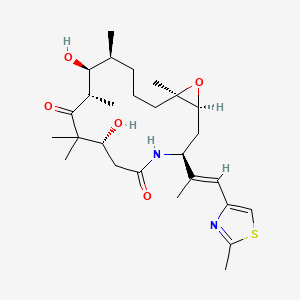
Ixabepilone
Vue d'ensemble
Description
Ixabepilone, also known as azaepothilone B and codenamed BMS-247550, is a pharmaceutical drug developed by Bristol-Myers Squibb as a chemotherapeutic medication for cancer . It is a semi-synthetic analog of epothilone B, a natural chemical compound produced by Sorangium cellulosum . This compound was designed through medicinal chemistry to improve upon the properties of epothilone B, which could not be developed as a pharmaceutical drug due to poor metabolic stability and pharmacokinetics .
Synthesis Analysis
The synthesis of this compound involved the testing of more than 300 semisynthetic epothilone analogues to address issues such as poor metabolic stability and unfavorable pharmacokinetics associated with epothilones A and B . This compound is a semisynthetic analogue of epothilone B, with a chemically modified lactam substitution for the naturally existing lactone .
Molecular Structure Analysis
The molecular formula of this compound is C27H42N2O5S, and it has a molar mass of 506.7 g/mol . It is a semisynthetic analogue of epothilone B, with a lactone–lactam modification that minimizes susceptibility to esterase degradation .
Chemical Reactions Analysis
This compound binds to the αβ-tubulin heterodimer subunit, similar to taxol . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules .
Physical And Chemical Properties Analysis
This compound is a semisynthetic analogue of epothilone B . It has a lactone–lactam modification that minimizes susceptibility to esterase degradation .
Applications De Recherche Scientifique
Traitement du cancer du sein métastatique ou localement avancé
L'ixabepilone est un médicament ciblant les microtubules utilisé en clinique pour le traitement du cancer du sein métastatique ou localement avancé . Il a été démontré qu'il augmentait l'inhibition de l'instabilité dynamique des microtubules, conduisant à une augmentation de l'arrêt mitotique dans les cellules cancéreuses du sein .
Surmonter la résistance aux médicaments
L'this compound a été développé comme un agent chimiothérapeutique anticancéreux pour surmonter les mécanismes moléculaires de résistance aux médicaments associés à la classe des taxanes . Il présente une faible sensibilité à plusieurs mécanismes de résistance aux médicaments, ce qui en fait un agent prometteur pour le traitement des tumeurs résistantes aux médicaments .
Traitement d'autres cancers
Outre le cancer du sein, l'this compound est également en cours d'évaluation pour le traitement d'autres types de cancer . Les types exacts de cancers ne sont pas spécifiés dans les sources, mais il est clair que les applications potentielles de l'this compound en oncologie sont vastes.
Inhibition de l'isotype βIII-tubuline
L'isotype βIII-tubuline est associé à la résistance aux médicaments et à l'agressivité tumorale . L'this compound a montré qu'il supprimait les effets antitumoraux de la βIII-tubuline, indiquant que l'augmentation de la βIII-tubuline peut être un contributeur important au développement de la résistance à l'this compound .
Traitement des tumeurs réfractaires
L'this compound a démontré son efficacité contre un large éventail de types de tumeurs, y compris les tumeurs réfractaires . Il conserve son activité lorsque les cellules tumorales sont insensibles au paclitaxel, ce qui en fait un agent très puissant .
Traitement des maladies prolifératives
Outre le cancer, l'activité antiproliférative de l'azaépothilone B présente un grand potentiel pour le traitement des maladies prolifératives, telles que les maladies cutanées et les infections .
Mécanisme D'action
Target of Action
Ixabepilone, also known as Azaepothilone B, primarily targets beta-tubulins , specifically beta-III tubulin . Tubulins are globular proteins that polymerize to form microtubules, essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
This compound binds to the αβ-tubulin heterodimer subunit of microtubules . This binding stabilizes microtubules, suppressing their dynamic instability . Dynamic instability refers to the rapid growth and shortening of microtubules, which is crucial for their function in cell division. By stabilizing microtubules, this compound effectively halts cell division, thereby exerting its cytotoxic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics involved in cell division . By binding to beta-tubulins and stabilizing microtubules, this compound disrupts the normal function of these structures, preventing the cell from properly dividing . This leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
This compound exhibits extensive tissue distribution and binding , characterized by rapid tissue distribution . It is metabolized extensively in the liver, primarily by the CYP3A4 enzyme . The elimination half-life of this compound is approximately 52 hours, and it is excreted mostly in feces .
Result of Action
The stabilization of microtubules by this compound leads to cell cycle arrest and cell death . It is highly potent, capable of damaging cancer cells in very low concentrations, and retains activity in cases where tumor cells are insensitive to taxane type drugs .
Action Environment
The action of this compound can be influenced by the expression of certain proteins in the tumor environment. For instance, the presence of βIII-tubulin can suppress the antitumor effects of this compound . Removal or knockdown of βIII-tubulin has been shown to lead to increased inhibition of microtubule dynamic instability by this compound .
Safety and Hazards
Ixabepilone can lead to peripheral neuropathy, but evidence-based management strategies may reverse these symptoms . Dose reductions did not appear to have an impact on the efficacy of this compound plus capecitabine . It is fatal if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .
Orientations Futures
Ixabepilone has shown effectiveness in the treatment of metastatic or locally advanced breast cancer in patients after failure of an anthracycline and a taxane . Future directions for the use of this compound include adjuvant therapy, weekly dosing schedules, and this compound in new combinations of treatment . It is also being investigated for use in the treatment of non-Hodgkin’s lymphoma .
Propriétés
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUFPQFXZVHFB-PVYNADRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870252 | |
| Record name | Ixabepilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance. | |
| Record name | Ixabepilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ixabepilone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil or white lyopholizate | |
CAS RN |
219989-84-1 | |
| Record name | Ixabepilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ixabepilone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ixabepilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ixabepilone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ixabepilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IXABEPILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ixabepilone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ixabepilone, a semi-synthetic analog of the natural product epothilone B, acts as a microtubule-stabilizing agent. [] It binds to β-tubulin subunits on microtubules, suppressing their dynamic instability and promoting microtubule polymerization and stabilization. [, ] This leads to cell cycle arrest at the G2-M transition and ultimately induces apoptosis, or programmed cell death. [, ]
A: Yes, research suggests that this compound can directly kill tumor-associated endothelial cells, adding to its antitumor effects. [] This is supported by its efficacy in inhibiting endothelial cell proliferation and tumor angiogenesis in vivo. []
A: While both this compound and taxanes target microtubules, they appear to induce apoptosis via different pathways. Research in ovarian cancer cell lines suggests that this compound primarily enhances caspase-2 activity, whereas taxanes primarily activate caspase-9. [] This difference in apoptotic pathway activation could contribute to this compound's activity in taxane-resistant cancers. []
A: this compound has a molecular formula of C27H41NO6S and a molecular weight of 507.7 g/mol. []
A: Yes, computational docking studies have been conducted with this compound and its parent compound, epothilone B, to predict their interactions with CYP3A4, a key drug-metabolizing enzyme. [] These studies provided insights into the potential for metabolic interactions and informed clinical trial design. []
A: this compound is a semi-synthetic lactam analogue of epothilone B. [] Modifications to the epothilone B structure were specifically designed to optimize in vivo efficacy, metabolic stability, and minimize protein binding. []
A: this compound retains activity in some taxane-resistant tumor models, suggesting it can overcome certain resistance mechanisms. [, , , , ] This is thought to be partly due to its distinct binding site on tubulin and reduced susceptibility to drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in taxane-resistant tumors. [, , , ]
A: Yes, co-administration of ketoconazole, a strong CYP3A4 inhibitor, with this compound resulted in a substantial increase (79%) in this compound AUC0-∞, indicating a significant drug interaction. [] This highlights the need for dose adjustments and careful monitoring when this compound is used with strong CYP3A4 inhibitors. [, ]
A: Following administration, this compound is extensively metabolized, with the majority of the drug-related material being excreted in the feces. []
A: Yes, research suggests a direct relationship between this compound pharmacokinetics, neutrophil counts, and microtubule bundle formation in peripheral blood mononuclear cells (PBMCs). [] This correlation highlights the link between this compound exposure and its biological activity. []
A: this compound has demonstrated broad antitumor activity in preclinical models, including taxane-resistant models. [, , , , ] Notably, this compound exhibits greater efficacy than paclitaxel in preclinical models of breast, colon, lung, and kidney cancers, particularly in combination with antiangiogenic agents like bevacizumab and sunitinib. [] It also shows promising activity in pediatric cancer models, including rhabdomyosarcoma, neuroblastoma, Wilms' tumors, osteosarcoma, and brain tumors. []
A: Yes, this compound has shown clinical benefit in patients with metastatic breast cancer, particularly those who have progressed on prior anthracyclines and taxanes. [, , , , , ] Clinical trials have shown that: * this compound as monotherapy demonstrates efficacy in heavily pretreated patients, even those resistant or refractory to anthracyclines, taxanes, and capecitabine. [, , ] * this compound in combination with capecitabine significantly improves progression-free survival compared to capecitabine alone in patients with anthracycline- and taxane-resistant disease. [, , ] * Subgroup analyses suggest potential benefits in specific populations, including those with triple-negative breast cancer or early metastatic relapse. [, ]
A: Data from clinical trials suggest that patients who experience an early metastatic relapse after adjuvant chemotherapy may experience clinical benefit from this compound plus capecitabine. [] This highlights a potential role for this compound in this patient population with limited treatment options. []
A: While this compound shares a similar mechanism of action with taxanes by stabilizing microtubules, it demonstrates activity in some taxane-resistant tumors. [, , , , ] This suggests that it is not subject to all the same resistance mechanisms. [, , , , ] Its reduced susceptibility to P-gp efflux pumps, which contribute to taxane resistance, is thought to be a contributing factor. [, , ]
A: A randomized phase II study found no significant difference in progression-free survival between this compound plus carboplatin and paclitaxel plus carboplatin in patients with either β3T-positive or β3T-negative NSCLC. [] This suggests that β3T expression may not be a reliable predictive biomarker for this compound response in this setting. []
A: The primary dose-limiting toxicities observed in clinical trials of this compound are neutropenia and peripheral neuropathy. [, , , , ]
A: Emerging data suggest that weekly administration of this compound might be associated with a more favorable neurotoxicity profile compared to the standard every-3-week schedule, without compromising efficacy. [, ]
A: Preliminary data from a mouse model suggest that prior treatment with paclitaxel may predispose mice to develop more severe cold hyperalgesia when subsequently treated with this compound. [] This highlights a potential interaction between prior taxane exposure and this compound-induced neurotoxicity that requires further investigation in clinical settings. []
A: Research on biomarkers for this compound response is ongoing. Studies in the neoadjuvant setting have shown some potential for identifying markers that may predict this compound efficacy. []
A: Several analytical methods have been employed to characterize and quantify this compound: * Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is used to determine this compound concentrations in various biological matrices. [, ] * High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its impurities in both bulk drug substance and formulated products. [] * Accelerator mass spectrometry (AMS) has proven valuable for studying the metabolic fate of this compound, especially when using low levels of radiolabeled drug. [, ]
A: this compound is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] Co-administration with strong CYP3A4 inhibitors significantly increases this compound exposure, necessitating dose adjustments and careful monitoring. [, ]
A: While this compound offers a valuable treatment option for this patient population, other chemotherapy agents like eribulin mesylate, as well as targeted therapies like antibody-drug conjugates and PARP inhibitors, are also being investigated for their efficacy in this setting. []
A: this compound received its initial approval from the U.S. Food and Drug Administration (FDA) in October 2007 for the treatment of advanced breast cancer in patients resistant or refractory to anthracyclines, taxanes, and capecitabine. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



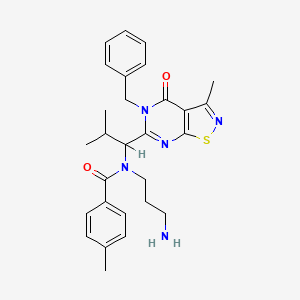
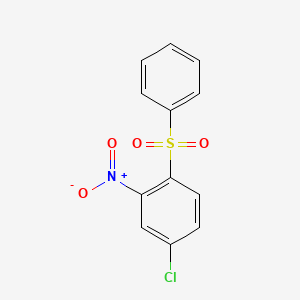
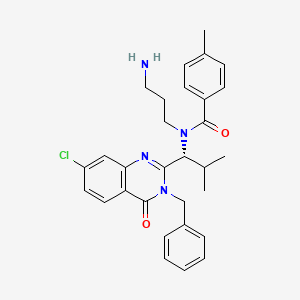
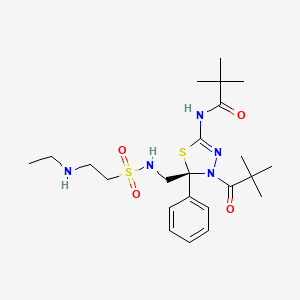
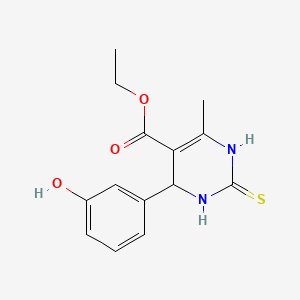
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

